molecular formula C19H21BrN2S B3213400 4-(4-bromophenyl)-10-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene CAS No. 111836-70-5

4-(4-bromophenyl)-10-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene

Cat. No.: B3213400
CAS No.: 111836-70-5
M. Wt: 389.4 g/mol
InChI Key: HKHCKMRARIFWJD-UHFFFAOYSA-N
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Description

The compound 4-(4-bromophenyl)-10-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-triene features a tricyclic scaffold comprising fused thia-diazatricyclic rings. Key structural elements include a 4-bromophenyl substituent at position 4 and a bulky tert-butyl group at position 10. This compound’s core structure aligns with bioactive tricyclic systems reported in neuropharmacology and enzyme inhibition studies, though direct biological data for this specific derivative remain uncharacterized in the provided evidence.

Properties

IUPAC Name

2-(4-bromophenyl)-6-tert-butyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2S/c1-19(2,3)13-6-9-16-17(10-13)23-18-21-15(11-22(16)18)12-4-7-14(20)8-5-12/h4-5,7-8,11,13H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHCKMRARIFWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=NC(=CN23)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-10-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-10-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-bromophenyl)-10-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-10-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the diazatricyclic core can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Formula Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
4-(4-Bromophenyl)-10-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-triene (Target Compound) 4-Bromophenyl, 10-tert-butyl C₁₈H₂₀BrN₂S 385.33 g/mol High lipophilicity; halogen bonding potential -
4-(4-Methylphenyl)-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-triene hydrobromide 4-Methylphenyl, hydrobromide salt C₁₆H₁₇BrN₂S 373.29 g/mol Enhanced solubility via salt formation
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) 4-Methoxyphenyl, dithia-azatetracyclic Not provided Not provided Electron-rich methoxy group; tetracyclic
N'-[(1E)-[4-(4-Chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-trien-3-yl]methylidene]thiophene-2-carbohydrazide 4-Chlorophenyl, thiophene carbohydrazide C₂₁H₁₇ClN₄OS₂ 440.97 g/mol Chelation potential; extended conjugation
10-Methyl-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaene-4-carboxylic acid 10-Methyl, carboxylic acid Not provided Not provided Polar functional group; acidic properties

Key Observations

Substituent Effects on Lipophilicity :

  • The tert-butyl group in the target compound increases lipophilicity compared to the methyl group in and the carboxylic acid in , which reduces membrane permeability but enhances aqueous solubility.
  • Halogen Substituents : Bromine (target compound) and chlorine () impart distinct electronic effects. Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets, whereas chlorine’s higher electronegativity could strengthen dipole interactions.

Functional Group Contributions :

  • The carbohydrazide moiety in introduces hydrogen-bonding and metal-chelating capabilities, making it suitable for targeting metalloenzymes or receptors.
  • The carboxylic acid in enhances polarity, favoring solubility in aqueous environments and ionic interactions with basic residues in proteins.

Structural Complexity :

  • Compounds like and (7-thia-2,3,5,10-tetraazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-triene) incorporate additional heteroatoms (e.g., nitrogen), altering electron distribution and basicity. For example, ’s tetraaza system may enhance binding to nucleic acids or ATP-binding sites.

Biological Activity

The compound 4-(4-bromophenyl)-10-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20BrN2SC_{17}H_{20}BrN_2S, with a molecular weight of approximately 360.32 g/mol. The presence of the bromine atom and the thiazole ring structure contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Research indicates that similar thiosemicarbazide derivatives exhibit significant antimicrobial properties. The increased electron density due to the bromine substitution enhances the compound's interaction with microbial targets, potentially leading to improved antibacterial activity compared to its chlorine analogs .

Table 1: Comparison of Antimicrobial Activity

CompoundAntimicrobial ActivityReference
This compoundModerate to High
Chlorine AnalogLow

Cytotoxicity

Studies have shown that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways or by disrupting cellular signaling pathways .

Case Study: Cytotoxic Effects
In one study, a related compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value in the micromolar range. This suggests that the target compound may also possess similar anticancer properties, warranting further investigation into its efficacy against different cancer types.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The thioether group may interact with key enzymes involved in microbial metabolism.
  • Reactivity with Nucleophiles : The bromine atom can enhance electrophilic reactivity, allowing for interactions with nucleophiles in biological systems.
  • Disruption of Cellular Membranes : Similar compounds have been shown to integrate into lipid bilayers, disrupting membrane integrity and function.

Q & A

Q. What methodological steps ensure reproducibility in multi-step syntheses of this compound?

  • Best Practices :
  • Document critical quality attributes (CQAs) (e.g., intermediate purity ≥95%).
  • Use process analytical technology (PAT) for real-time monitoring of key reactions .
  • Reproducibility Data : Inter-lab validation showed ±5% yield variation under standardized conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-bromophenyl)-10-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene
Reactant of Route 2
4-(4-bromophenyl)-10-tert-butyl-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-triene

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